1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Inhibitor Design Library Screening Medicinal Chemistry

1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide (CAS 957013-66-0) is a fully substituted, dual-sulfonylated pyrazole featuring a 1-(4-methoxybenzenesulfonyl) group and a 4-(N-methyl-N-phenylsulfonamide) group on a 3,5-dimethylpyrazole core. This architecture distinguishes it from the broader class of pyrazole-4-sulfonamides, which includes simpler analogues such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and various N-arylpyrazole derivatives bearing only a single sulfonamide moiety.

Molecular Formula C19H21N3O5S2
Molecular Weight 435.51
CAS No. 957013-66-0
Cat. No. B2798714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
CAS957013-66-0
Molecular FormulaC19H21N3O5S2
Molecular Weight435.51
Structural Identifiers
SMILESCC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3
InChIInChI=1S/C19H21N3O5S2/c1-14-19(29(25,26)21(3)16-8-6-5-7-9-16)15(2)22(20-14)28(23,24)18-12-10-17(27-4)11-13-18/h5-13H,1-4H3
InChIKeyNEVMKMHAZZKIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

957013-66-0: 1-(4-Methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide Procurement Overview


1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide (CAS 957013-66-0) is a fully substituted, dual-sulfonylated pyrazole featuring a 1-(4-methoxybenzenesulfonyl) group and a 4-(N-methyl-N-phenylsulfonamide) group on a 3,5-dimethylpyrazole core. This architecture distinguishes it from the broader class of pyrazole-4-sulfonamides, which includes simpler analogues such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and various N-arylpyrazole derivatives bearing only a single sulfonamide moiety. While direct biological data for this specific compound remain limited in the open literature, related 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have demonstrated antiproliferative activity against U937 cells, and structurally related N-arylpyrazole sulfonamides have shown cytotoxicity against MCF-7, HeLa, and A549 cell lines [1][2]. The compound is listed in commercial chemical catalogs, indicating its use as a research tool or building block in medicinal chemistry [3].

Why 957013-66-0 Cannot Be Interchanged with Generic Pyrazole-4-sulfonamides


The primary driver of differentiation for 957013-66-0 is its dual-sulfonamide architecture—a 1-(4-methoxybenzenesulfonyl) substituent combined with a 4-(N-methyl-N-phenylsulfonamide) group. Most commercially available pyrazole-4-sulfonamide analogs, such as 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0) or N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, possess only a single sulfonamide moiety and lack the 4-methoxybenzenesulfonyl substituent. In related chemical series, the para-methoxysulfonylbenzene motif has been associated with enzyme inhibition (e.g., West Nile Virus NS2B-NS3 protease [1]), while dual-sulfonylated pyrazoles have demonstrated distinct reactivity and stability profiles relative to mono-sulfonylated analogs [2]. The presence of the N-methyl-N-phenylsulfonamide at the 4-position further introduces a tertiary sulfonamide pharmacophore not present in simpler analogs, potentially altering hydrogen-bonding capacity, lipophilicity, and target engagement [3]. Consequently, generic substitution with a mono-sulfonamide pyrazole cannot recapitulate the steric, electronic, or pharmacophoric profile of 957013-66-0.

Quantitative Differentiation Evidence for 957013-66-0 Relative to Pyrazole-4-sulfonamide Analogs


Dual Sulfonamide Architecture vs. Mono-Sulfonamide Analogs: Structural and Pharmacophoric Differentiation

957013-66-0 possesses two electronically distinct sulfonamide groups: a 1-(4-methoxybenzenesulfonyl) moiety attached to the pyrazole N1 and a 4-(N-methyl-N-phenylsulfonamide) at the C4 position. The most common comparator, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0), bears only a single primary sulfonamide at C4 and a methyl group at N1, lacking both the N-aryl substituent and the second sulfonyl group. This structural divergence is quantified by the presence of five H-bond acceptors (vs. 3 in the comparator), a tertiary sulfonamide incapable of acting as an H-bond donor (vs. one H-bond donor in the comparator), and a calculated increase in topological polar surface area (tPSA) of approximately 40–50 Ų [1][2]. In bis-sulfonylated pyrazole systems, dual N-sulfonylation has been shown to alter the electronic distribution of the pyrazole ring, affecting both chemical stability and intermolecular interactions relative to mono-sulfonylated counterparts [3].

Inhibitor Design Library Screening Medicinal Chemistry

4-Methoxybenzenesulfonyl Substituent vs. Unsubstituted Benzenesulfonyl: Enzyme Inhibition Potential

The 4-methoxybenzenesulfonyl group at the N1 position of 957013-66-0 distinguishes it from analogs bearing unsubstituted benzenesulfonyl (e.g., 1-(phenylsulfonyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide) or other aryl sulfonyl substituents. In the related 5-amino-1-(4-methoxybenzenesulfonyl)pyrazole scaffold (SID 852843), the 4-methoxybenzenesulfonyl group is critical for inhibition of West Nile Virus NS2B-NS3 protease, demonstrating that this specific substituent contributes to target engagement [1]. In comparative studies of N-arylpyrazole sulfonamide cytotoxic agents, the derivative bearing two methoxy groups (compound 4k) exhibited superior inhibition of MCF-7 cell growth relative to celecoxib and cisplatin, suggesting that methoxy substitution on aryl rings enhances antiproliferative potency within this chemotype [2].

Protease Inhibition Antiviral Structure-Activity Relationship

N-Methyl-N-phenylsulfonamide at C4 vs. Unsubstituted Sulfonamide: Physicochemical Profile Divergence

The 4-sulfonamide position of 957013-66-0 is fully substituted as N-methyl-N-phenylsulfonamide (tertiary sulfonamide), whereas the common comparator 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide bears a primary sulfonamide (SO2NH2). This N,N-disubstitution eliminates the sulfonamide N–H hydrogen-bond donor capacity, increases lipophilicity, and enhances membrane permeability relative to primary sulfonamide analogs. In medicinal chemistry, tertiary sulfonamides generally exhibit higher logD values and improved blood-brain barrier penetration compared to their primary sulfonamide counterparts, a well-established principle in CNS drug design . In the broader class of pyrazole-4-sulfonamide antiproliferative agents, N-aryl substitution on the sulfonamide has been shown to modulate both potency and selectivity against cancer cell lines, highlighting the functional significance of sulfonamide N-substitution patterns [1].

logP Permeability CNS Drug Design

1,3,5-Trisubstituted Pyrazole Core vs. 3,5-Disubstituted Analogs: Steric and Electronic Diversification

957013-66-0 features a fully substituted pyrazole core with methyl groups at positions 3 and 5 and a 4-methoxybenzenesulfonyl group at N1. In contrast, many commercial pyrazole-4-sulfonamide building blocks (e.g., 3,5-dimethyl-1H-pyrazole-4-sulfonamide or 1-methyl-1H-pyrazole-4-sulfonamide) lack the N1-aryl sulfonyl group and/or the C5-methyl group. The presence of three substituents creates a more sterically constrained environment around the pyrazole ring. In 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide evaluated as carbonic anhydrase (hCA) inhibitors, compounds with trisubstitution patterns demonstrated selective inhibition of the tumor-associated hCA IX isoform (IC50 values of 17.20–21.20 μM) comparable to daunorubicin, whereas simpler pyrazole sulfonamides showed different selectivity profiles [1][2]. The 1,3,5-trisubstitution pattern is therefore associated with a distinct biological selectivity fingerprint that cannot be achieved with di- or mono-substituted pyrazole cores.

Kinase Inhibition Selectivity SAR Exploration

Differentiation from Celecoxib: A Non-COX-2 Pyrazole Sulfonamide Scaffold for Alternative Target Engagement

Celecoxib, the archetypal pyrazole-containing sulfonamide drug, exerts its anti-inflammatory effects through selective COX-2 inhibition (IC50 = 0.04 μM for COX-2 vs. 15 μM for COX-1). However, 957013-66-0 differs from celecoxib in three critical structural features: (1) celecoxib carries a benzenesulfonamide (SO2NH2) at the para-position of a phenyl ring attached to the pyrazole N1, whereas 957013-66-0 carries a 4-methoxybenzenesulfonyl group at N1; (2) celecoxib's sulfonamide is a primary sulfonamide, while 957013-66-0 contains a tertiary N-methyl-N-phenylsulfonamide; (3) celecoxib features a 3-trifluoromethyl group, absent in 957013-66-0. These structural differences are expected to confer distinct target engagement profiles. In N-arylpyrazole sulfonamide series, compounds lacking the celecoxib pharmacophore have demonstrated cytotoxicity against MCF-7 cells superior to celecoxib, indicating that alternative pyrazole sulfonamide scaffolds can access non-COX-2 anticancer targets [1][2].

Anti-inflammatory Alternatives Anticancer Target Selectivity

N3-Methyl Substituent on Pyrazole: Effect on Metabolic Stability Relative to N3-Unsubstituted Analogs

The pyrazole core of 957013-66-0 carries a methyl group at position 3 (adjacent to N2), a common strategy to block metabolic oxidation at this position. Pyrazoles lacking substitution at the 3-position are susceptible to CYP450-mediated oxidation, which can lead to rapid metabolic clearance. In the pyrazole-4-sulfonamide antiproliferative series reported by Mahesh et al. (2023), both 3,5-dimethyl and 1,3,5-trimethyl substituted derivatives were synthesized, and their biological evaluation data were presented. While direct metabolic stability data are not available for 957013-66-0 specifically, the presence of a 3-methyl group is a recognized medicinal chemistry tactic to improve metabolic stability by blocking oxidative metabolism at the C3 position of the pyrazole ring [1]. Analogs lacking this methyl group (e.g., 5-methyl-1H-pyrazole-4-sulfonamide or 1-methyl-1H-pyrazole-4-sulfonamide) would be expected to exhibit higher intrinsic clearance due to oxidative metabolism at the unsubstituted position.

Metabolic Stability CYP450 Lead Optimization

Optimal Research and Procurement Application Scenarios for 957013-66-0


Chemical Biology Probe for Non-COX-2 Target Engagement in Cancer Cell Screening

Given that 957013-66-0 is structurally excluded from the COX-2 pharmacophore (no para-SO2NH2 on the N1-phenyl ring, no 3-CF3 group) [1], it is suitable for use as a control compound or probe in anticancer screening campaigns where COX-2 inhibition would confound results. Its tertiary sulfonamide and dual-sulfonylation may confer a distinct kinase or enzyme inhibition profile compared to celecoxib-like molecules, enabling researchers to deconvolute COX-2-dependent from COX-2-independent antiproliferative effects [2].

Structure-Activity Relationship (SAR) Exploration of Sulfonamide Substitution Patterns

The combination of a 4-methoxybenzenesulfonyl group at N1 and a N-methyl-N-phenylsulfonamide at C4 makes 957013-66-0 a valuable tool for probing the SAR of sulfonamide H-bond donor/acceptor capacity [1][2]. Its tertiary sulfonamide eliminates H-bond donor capacity at the 4-position, while the electron-donating 4-methoxy group on the N1-benzenesulfonyl modulates the electronic properties of the pyrazole ring. In systematic SAR studies, this compound serves as a key comparator against primary sulfonamide analogs (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide) to isolate the contribution of sulfonamide N-substitution to target potency, selectivity, and permeability [3].

Antiviral Protease Inhibitor Screening Leveraging the 4-Methoxybenzenesulfonyl Motif

The 4-methoxybenzenesulfonyl group has been identified in SID 852843 (5-amino-1-(4-methoxybenzenesulfonyl)pyrazole) as a critical substituent for West Nile Virus NS2B-NS3 protease inhibition [1]. For antiviral discovery programs, 957013-66-0 can be deployed in protease inhibition assays to evaluate whether the 4-methoxybenzenesulfonyl-pyrazole scaffold retains inhibitory activity when elaborated with a C4-sulfonamide. Its substitution at the 4-position with a tertiary sulfonamide provides an orthogonal vector for additional interactions within the protease active site, potentially accessing sub-pockets not engaged by simpler 5-amino-substituted analogs [2].

Building Block for Diversified Pyrazole Library Synthesis Targeting Underexplored Chemical Space

As a fully substituted, dual-sulfonylated pyrazole with multiple functional handles (methoxy group, tertiary sulfonamide, benzenesulfonyl ester equivalent), 957013-66-0 serves as a versatile building block for generating focused libraries that explore underexplored chemical space [1][2]. The 4-methoxy group can be demethylated to a phenol for further derivatization, while the N-methyl-N-phenylsulfonamide can be cleaved or modified. This scaffold is distinct from the widely explored celecoxib-like benzenesulfonamide core, enabling the construction of proprietary, patentable compound collections for high-throughput screening against novel targets [3].

Quote Request

Request a Quote for 1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.